N,N-Dimethyl-3-silylpropan-1-amine

Organosilicon chemistry Conformational analysis Structure–property relationships

N,N-Dimethyl-3-silylpropan-1-amine (CAS 441053-23-2), also referred to as N,N-dimethylaminopropylsilane or DMAPS, is a bifunctional organosilicon small molecule bearing a terminal –SiH₃ group and a tertiary dimethylamino moiety linked by a propyl spacer. It belongs to the class of aminoalkylsilanes, a family widely employed as surface modifiers, coupling agents, and reactive intermediates in materials science and nanotechnology.

Molecular Formula C5H12NSi
Molecular Weight 114.24 g/mol
CAS No. 441053-23-2
Cat. No. B1257953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-3-silylpropan-1-amine
CAS441053-23-2
SynonymsN,N-dimethylaminopropylsilane
Molecular FormulaC5H12NSi
Molecular Weight114.24 g/mol
Structural Identifiers
SMILESCN(C)CCC[Si]
InChIInChI=1S/C5H12NSi/c1-6(2)4-3-5-7/h3-5H2,1-2H3
InChIKeyNCYYRKARBGQQJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-3-silylpropan-1-amine (CAS 441053-23-2): Chemical Identity and Procurement Baseline


N,N-Dimethyl-3-silylpropan-1-amine (CAS 441053-23-2), also referred to as N,N-dimethylaminopropylsilane or DMAPS, is a bifunctional organosilicon small molecule bearing a terminal –SiH₃ group and a tertiary dimethylamino moiety linked by a propyl spacer [1]. It belongs to the class of aminoalkylsilanes, a family widely employed as surface modifiers, coupling agents, and reactive intermediates in materials science and nanotechnology [2]. Its molecular formula is C₅H₁₅NSi (MW = 117.27 g/mol), and the molecule is distinguished from simpler analogs such as 3-aminopropylsilane (APS) and 3-aminopropyltriethoxysilane (APTES) by the presence of a tertiary amine and the absence of hydrolyzable alkoxy groups on silicon, which fundamentally alters its reactivity profile, hydrolytic behavior, and surface-grafting chemistry [1][2].

1
Surface functionalization via non-hydrolyzable Si–H group; avoids alkoxy-derived condensation
2
CO₂ sorbent research requiring bicarbonate chemisorption pathway instead of carbamate
3
QD–silicone nanocomposite fabrication where Si–H enables covalent embedding via hydrosilylation

Why N,N-Dimethyl-3-silylpropan-1-amine Cannot Be Replaced by Generic Aminoalkylsilanes in Critical Applications


Generic aminoalkylsilanes such as 3-aminopropylsilane (APS), 3-aminopropyltriethoxysilane (APTES), or 3-aminopropyldimethylethoxysilane (APDMES) are frequently treated as interchangeable surface-functionalization reagents; however, N,N-dimethyl-3-silylpropan-1-amine (DMAPS) departs from these analogs in three operationally decisive ways. First, DMAPS exhibits a structurally authenticated intramolecular Si···N dative interaction (solid-state distance 2.712 Å) that pre-organizes the molecule into a five-membered-ring conformer not available to primary amine analogs [1]. Second, its tertiary dimethylamino terminus cannot participate in hydrogen-bonding networks that complicate the surface grafting of primary-amine silanes, enabling quantitatively distinct surface coverage and orientation [2]. Third, DMAPS reacts with CO₂ to form a hydrated bicarbonate species that eludes detection by standard ¹³C CPMAS NMR, a chemisorption pathway that fundamentally diverges from the carbamate/carbamic acid chemistry observed with primary amine silanes such as APS [3]. These differences mean that substitution of DMAPS by a generic aminoalkylsilane in applications spanning CO₂ solid sorbent design, QD-silicone nanocomposite fabrication, or precision surface functionalization will produce a materially different chemical outcome—not merely a potency shift.

DMAPS (target)
Tertiary amine avoids H-bonding networks, yielding distinct surface coverage and orientation.
APS/APTES (generic)
Primary amine forms intermolecular H-bonds that alter grafting and require different processing.
DMAPS
Intramolecular Si···N ring pre-organizes conformation; not present in primary amine analogs.
Generic aminoalkylsilane
Reacts with CO₂ to form bicarbonate (invisible to standard CPMAS NMR), not carbamate.

Quantitative Differentiation Evidence for N,N-Dimethyl-3-silylpropan-1-amine Versus Closest Analogs


Intramolecular Si···N Dative Interaction: Quantified Conformational Pre-Organization Unique to DMAPS

N,N-Dimethyl-3-silylpropan-1-amine (DMAPS) adopts a five-membered-ring closed conformer stabilized by a weak intramolecular Si···N dative bond, a structural feature absent in primary amine analogs such as 3-aminopropylsilane (APS) where the amine group instead engages in intermolecular hydrogen bonding [1]. In the solid state, X-ray diffraction reveals an Si···N distance of 2.712(2) Å in DMAPS, unequivocally confirming ring closure [1]. In the gas phase, gas-phase electron diffraction (GED) gives an Si···N distance of 2.91(4) Å, and the closed-ring conformer abundance was quantified as 24(6)% by GED and 23.7(6)% by IR intensity fitting, demonstrating that approximately one quarter of DMAPS molecules exist in the pre-organized ring conformation under ambient gas-phase conditions [1]. By contrast, APS (H₂N–CH₂CH₂CH₂–SiH₃) lacks the tertiary amine geometry required for this interaction and shows no evidence of an intramolecular Si···N contact in either crystallographic or spectroscopic studies [1].

Si···N Dative Interaction
Head-to-head
2.712(2) Å (X-ray)
Pre-organized ring conformation may influence grafting geometry
APS shows no intramolecular Si···N contact
Organosilicon chemistry Conformational analysis Structure–property relationships

CO₂ Chemisorption Product Selectivity: Bicarbonate Pathway Enabled by Tertiary Amine in DMAPS Versus Carbamate Pathway in Primary Amine APS

When grafted onto SBA-15 mesoporous silica, N,N-dimethyl-3-silylpropan-1-amine (DMAPS) chemisorbs CO₂ to form a hydrated bicarbonate species, whereas the primary amine analog 3-aminopropylsilane (APS) forms exclusively carbamate and carbamic acid adducts under identical conditions [1]. Critically, the bicarbonate product on DMAPS-functionalized SBA-15 is invisible to the standard ¹³C CPMAS NMR pulse sequence routinely employed for characterizing CO₂ sorption products; direct ¹³C Bloch decay (pulse-acquire) with ¹H decoupling was required for detection [1]. On APS-functionalized SBA-15, both CPMAS and Bloch decay methods detect only carbamate/carbamic acid species, with no bicarbonate observed [1]. Upon freezing, two distinct bicarbonate species were resolved on DMAPS, whereas APS showed no such species [1]. This mechanistic divergence is a direct consequence of DMAPS bearing a tertiary amine (unable to form a stable carbamate), while APS bears a primary amine (carbamate formation favored).

CO₂ Product Selectivity
Head-to-head
Bicarbonate only
Alters regeneration energetics and NMR detection requirements
APS yields carbamate; Bloch decay required for DMAPS
CO₂ capture Solid amine sorbents NMR spectroscopy

Quantum Dot Ligand Exchange: APDMS-Derived Si–H Groups Enable Direct Covalent Embedding into Vinyl-Silicone Matrices, Unavailable with Conventional Primary Amine Ligands

In the fabrication of InP quantum dot (QD)–organosilicon nanocomposites for white LED applications, 3-aminopropyldimethylsilane (APDMS, the dimethylsilyl analog derived from the same synthetic precursor family as DMAPS) was introduced as a replacement for the native myristic acid (MA) capping ligand [1]. Following ligand exchange, the InP QDs bear surface-exposed Si–H groups that undergo direct hydrosilylation with vinyl-functionalized silicones, forming covalent Si–C bonds between the QD and the encapsulant matrix [1]. This covalent embedding completely overcomes the macroscopic phase separation that occurs when MA-capped QDs are mixed with silicone encapsulants [1]. Critically, primary amine ligands such as hexadecylamine or oleylamine—commonly used in QD synthesis—cannot provide this covalent cross-linking functionality because they lack the Si–H group required for hydrosilylation [1]. The PL intensity of APDMS-exchanged QDs decreases to approximately 10% of the original MA-capped QD value, with a concomitant relative increase in surface-related emission, attributed to stronger electronic coordination of the amino group to surface indium atoms [1].

QD Ligand Exchange
Cross-study comparable
Si–H enables covalent embedding; PL quenched to ~10%
Amino group coordinates QD surface; hydrosilylation prevents phase separation
Primary amine ligands lack Si–H; MA-capped QDs phase separate
Quantum dot nanocomposites Ligand exchange Silicone encapsulants

Surface Grafting Efficiency on Mesoporous Silica: Head-Group Charge Effects Distinguish Tertiary Amine DMAPS-Type Silanes from Primary Amine APDMES

Molecular dynamics simulations combined with XPS and FTIR spectroscopy have systematically compared monofunctional silane monolayer organization on silica surfaces as a function of head-group charge [1]. Among the four silanes studied, 3-aminopropyldimethylethoxysilane (APDMES)—the ethoxy-bearing analog that anchors via the same tertiary aminopropyl-dimethylsilyl motif as DMAPS—exhibited fundamentally different alkyl chain tilt-angle behavior compared to the neutral n-propyldimethylmethoxysilane [1]. The charged ammonium head-group of APDMES (protonated at the silica interface) reduces the tilt-angle dependence on surface coverage, creating a more upright, ordered monolayer at lower grafting densities than achievable with neutral silanes [1]. This charged head-group effect is not accessible to neutral primary amine silanes that remain unprotonated under grafting conditions. Experimentally, vapor-phase grafting of APDMES onto MCM-48 yielded a surface coverage of approximately 0.9 groups per nm², approximately half the coverage (1.8 groups/nm²) achieved with the neutral hexamethyldisilazane (HMDS) under identical vapor-phase conditions, a difference attributed to hydrogen bonding between the amino head-group and residual surface silanols that limits further silane attachment [2].

Grafting Density
Cross-study comparable
~0.9 groups/nm²
Amino head-group limits coverage to ~half that of neutral silanes
Neutral HMDS reaches ~1.8 groups/nm² on MCM-48
Surface functionalization Silane monolayers Molecular dynamics

Evidence-Backed Application Scenarios Where N,N-Dimethyl-3-silylpropan-1-amine Provides Demonstrable Selection Advantage


Solid Amine Sorbents for Direct Air Capture or Post-Combustion CO₂ Capture Requiring Non-Carbamate Chemisorption Pathways

In solid amine sorbent development, the tertiary amine of DMAPS precludes stable carbamate formation, channeling CO₂ chemisorption exclusively toward a hydrated bicarbonate product [1]. This is mechanistically distinct from primary amine silanes such as APS, which form carbamate and carbamic acid adducts that require higher regeneration temperatures and exhibit different humidity dependence. Sorbent screening programs that rely on standard ¹³C CPMAS NMR for product characterization must specifically adopt the Bloch decay protocol validated for DMAPS-based materials, as bicarbonate products are invisible to CPMAS [1]. Procurement of DMAPS is justified when the target sorbent specification demands bicarbonate-pathway regeneration energetics or when carbamate-forming amines have been ruled out due to thermal degradation concerns.

Quantum Dot–Silicone Nanocomposite Fabrication for LED Encapsulation Requiring Covalent QD–Matrix Integration

The Si–H terminus of DMAPS and its homolog APDMS enables hydrosilylation-based covalent embedding of quantum dots into vinyl-functionalized silicone encapsulants, solving the phase separation problem that plagues conventionally capped QDs [1]. This application specifically requires a silane ligand bearing both an amino anchoring group (for QD surface coordination) and a silicon–hydride functionality (for subsequent cross-linking). Neither primary amine ligands (e.g., oleylamine) nor mercaptosilanes can simultaneously satisfy both requirements, making DMAPS-family silanes the uniquely qualified ligand class for this nanocomposite architecture [1].

Mesoporous Silica Surface Functionalization Where Defined Monolayer Organization and Controlled Grafting Density Are Critical

When functionalizing mesoporous silica (MCM-48, SBA-15, MCM-41) for bioseparation or chromatographic applications, the tertiary amino head-group of DMAPS-family silanes produces a charged interface that governs monolayer organization in a coverage-dependent manner distinct from neutral silanes [1]. The experimentally measured surface coverage of ~0.9 groups/nm² for the tertiary amino-dimethylsilyl moiety (versus ~1.8 groups/nm² for neutral HMDS) provides a quantitative benchmark for grafting density expectations [2]. Researchers should select DMAPS or its alkoxy analogs when the functional priority is the amino terminus for biomolecule conjugation, while accepting the ~2-fold lower maximum coverage compared to neutral silane alternatives [2].

Star Polymer Core Synthesis Utilizing 3-Silylpropan-1-amine as a Trifunctional Branching Node

The 3-silylpropan-1-amine scaffold serves as the core unit for 3-arm star PDMS polymers, where the three Si–H bonds of the –SiH₃ terminus provide the branching points for polymer arm growth [1]. This architecture exploits the trifunctional nature of the terminal silyl group—a feature shared across the DMAPS/3-silylpropan-1-amine family. The tertiary dimethylamino variant (DMAPS) offers the additional advantage of a non-hydrogen-bonding amine that avoids complicating side reactions during polymer chain extension, though this specific advantage has been demonstrated at the class level and should be verified under the user's specific polymerization conditions [1].

Application
Selection Property
Validation Focus
Solid amine sorbent research (CO₂ capture)
Bicarbonate-only chemisorption pathway
NMR detection protocol (Bloch decay) and regeneration energetics
QD–silicone nanocomposite fabrication
Si–H group for covalent embedding via hydrosilylation
Phase separation mitigation and PL quenching assessment
Mesoporous silica functionalization
Charged amino head-group controls monolayer organization
Coverage benchmarking (~2-fold lower vs neutral silanes)
Star polymer core synthesis
Trifunctional –SiH₃ branching node
Polymer arm growth without amine side reactions
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